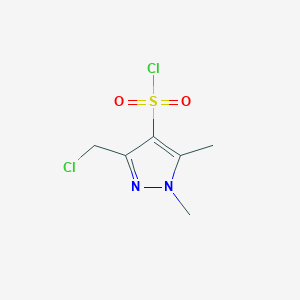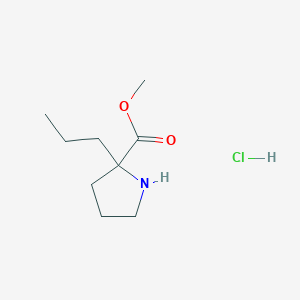
4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate” is a complex organic molecule. It likely contains an acetamidophenyl group, an ethoxy group, a dimethylbenzene group, and a sulfonate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki–Miyaura coupling or Michael addition . These methods involve the formation of new carbon-carbon bonds and can be used to create a wide variety of complex organic molecules .Wissenschaftliche Forschungsanwendungen
Chemical Modification of Membranes
Research by Knauf and Rothstein (1971) on the chemical modification of membranes demonstrates how amino-reactive reagents can alter ion permeability in human red blood cells, influencing both anion and cation flow. This study provides foundational knowledge on how compounds can be used to manipulate biological membrane characteristics for potential therapeutic or investigative applications (Knauf & Rothstein, 1971).
Therapeutic Agents for Alzheimer’s Disease
Abbasi et al. (2018) explored the synthesis of sulfonamides derived from 4-methoxyphenethylamine for Alzheimer's disease treatment. This study illustrates the potential for creating effective therapeutic agents through chemical synthesis, highlighting the importance of understanding and manipulating chemical structures for medical applications (Abbasi et al., 2018).
Development of Sultams
Rassadin et al. (2012) demonstrated the synthesis of a wide range of sultams by cyclodialkylation, offering insights into the creation of complex molecular structures for various applications. This research points to the versatility of sulfonate-based compounds in synthesizing novel chemical entities with potential pharmacological activities (Rassadin et al., 2012).
Polyimides from Aromatic Nucleophilic Substitution
Liaw et al. (1999) investigated the synthesis of new polyimides using a diamine containing sulfone and oxyethylene units, revealing the process of creating high-performance materials from chemical modifications. This research underscores the importance of chemical synthesis in developing advanced materials for industrial applications (Liaw et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-17-10-13(3)18(11-12(17)2)25(21,22)24-16-8-6-15(7-9-16)19-14(4)20/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFGTICEQHDFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)
![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)


